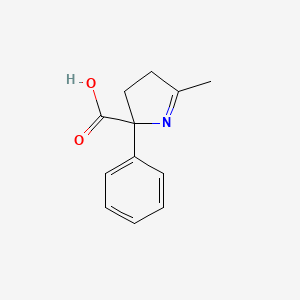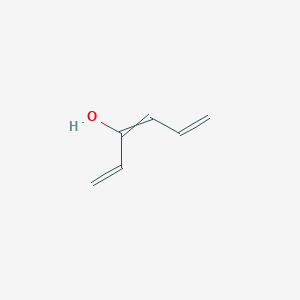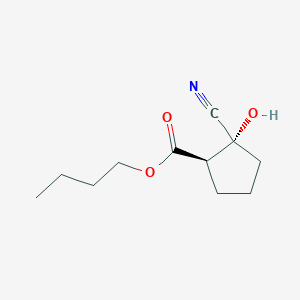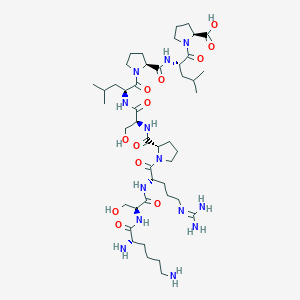
L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the peptide from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides with sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: DTT, TCEP.
Substitution Reagents: Alkylating agents, acylating agents.
Major Products Formed
The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues forms cystine, while reduction of cystine yields free cysteine.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptides like L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline are used in studying protein structure and function. They serve as models for larger proteins and help in understanding protein folding and interactions.
Biology
In biology, peptides are used as signaling molecules, enzyme substrates, and inhibitors. They play roles in cell communication, immune response, and metabolic regulation.
Medicine
Peptides have therapeutic potential in treating diseases. They can act as hormones, antibiotics, and anticancer agents. Their specificity and low toxicity make them attractive drug candidates.
Industry
In the industrial sector, peptides are used in biotechnology applications, such as enzyme immobilization, biosensors, and as components in nanomaterials.
Wirkmechanismus
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors, enzymes, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-seryl-L-lysyl-L-prolyl-L-leucyl-L-proline: Another peptide with a different sequence but similar structural properties.
L-Arginyl-L-seryl-L-ornithyl-L-prolyl-L-leucyl-L-proline: Contains arginine and ornithine, which may confer different biological activities.
Uniqueness
L-Lysyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-leucyl-L-prolyl-L-leucyl-L-proline’s unique sequence and structure may result in distinct biological activities and applications compared to other peptides. Its specific amino acid composition and sequence can influence its stability, solubility, and interaction with molecular targets.
Eigenschaften
CAS-Nummer |
654067-30-8 |
|---|---|
Molekularformel |
C45H79N13O12 |
Molekulargewicht |
994.2 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C45H79N13O12/c1-25(2)21-29(42(67)57-19-9-13-33(57)39(64)53-30(22-26(3)4)43(68)58-20-10-15-35(58)44(69)70)52-38(63)32(24-60)55-40(65)34-14-8-18-56(34)41(66)28(12-7-17-50-45(48)49)51-37(62)31(23-59)54-36(61)27(47)11-5-6-16-46/h25-35,59-60H,5-24,46-47H2,1-4H3,(H,51,62)(H,52,63)(H,53,64)(H,54,61)(H,55,65)(H,69,70)(H4,48,49,50)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
YBOLLCJASPOHDZ-AGQURRGHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



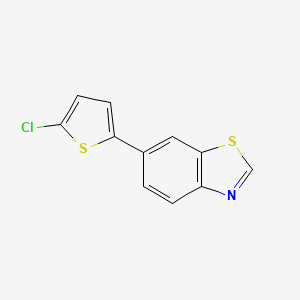
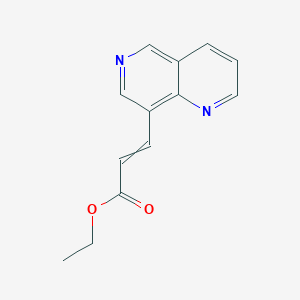
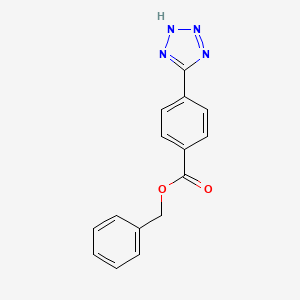
![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
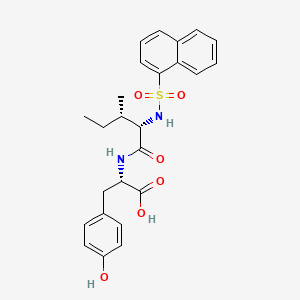
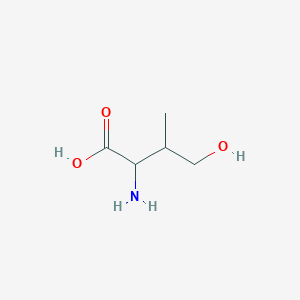

![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)

